2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol
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Overview
Description
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol is a heterocyclic compound that features a five-membered ring structure with two phenyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol can be achieved through several methods. One common approach involves the reaction of a carbonitrile with selenium dioxide in xylene at 100°C for 12 hours . Another method includes the use of hydrazonoyl halides as reagents for the synthesis of heterocyclic compounds through condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and industrial-scale chemical production can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the ring structure, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents like hydrazonoyl halides . The conditions for these reactions typically involve elevated temperatures and specific solvents such as xylene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2-Dimethyl-1-oxo-4,5-diphenyl-3,4-dihydro-2H-1lambda~5~-pyrrol-4-ol include:
Properties
CAS No. |
74101-33-0 |
---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2,2-dimethyl-1-oxido-4,5-diphenyl-3H-pyrrol-1-ium-4-ol |
InChI |
InChI=1S/C18H19NO2/c1-17(2)13-18(20,15-11-7-4-8-12-15)16(19(17)21)14-9-5-3-6-10-14/h3-12,20H,13H2,1-2H3 |
InChI Key |
OJVJRAADTRVSGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=[N+]1[O-])C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origin of Product |
United States |
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